![molecular formula C8H16ClNO2 B138703 Ethyl piperidine-4-carboxylate hydrochloride CAS No. 147636-76-8](/img/structure/B138703.png)
Ethyl piperidine-4-carboxylate hydrochloride
Overview
Description
Ethyl piperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 . It is a derivative of piperidine and can be used as an intermediate in the manufacture of pharmaceutical drugs and chemicals .
Synthesis Analysis
The synthesis of Ethyl piperidine-4-carboxylate hydrochloride involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .Molecular Structure Analysis
The molecular structure of Ethyl piperidine-4-carboxylate hydrochloride consists of a piperidine ring which bears a carboxylic acid group . The molecular weight of the compound is 193.671 Da .Chemical Reactions Analysis
Ethyl piperidine-4-carboxylate hydrochloride can be synthesized from ethyl 1-acetylpiperidine-4-carboxylate by chemical reaction . It can also be used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .Physical And Chemical Properties Analysis
Ethyl piperidine-4-carboxylate hydrochloride has a boiling point of 204 °C, a density of 1.02 g/mL at 25 °C, and a vapor pressure of 39.4Pa at 25℃ . It is a clear colorless to slightly brown liquid .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Ethyl piperidine-4-carboxylate hydrochloride can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Synthesis of SMN Protein Modulators
This compound is used as a reactant for the synthesis of SMN protein modulators . SMN proteins play a crucial role in the survival of motor neurons, and modulators can have potential therapeutic applications in diseases like spinal muscular atrophy.
Synthesis of β-Aryl and β-Amino-Substituted Aliphatic Esters
Ethyl piperidine-4-carboxylate hydrochloride is used in the synthesis of β-aryl and β-amino-substituted aliphatic esters by rhodium catalyzed tandem double bond migration/conjugate addition . These compounds have potential applications in medicinal chemistry due to their biological activities.
Synthesis of Nitroethylenediamines
This compound is used in the nucleophilic ring opening of nitroimidazolidinone to synthesize nitroethylenediamines . Nitroethylenediamines are important intermediates in organic synthesis and have applications in the synthesis of pharmaceuticals and agrochemicals.
Synthesis of Receptor Agonists and Antagonists
Ethyl piperidine-4-carboxylate hydrochloride is used as a building block for the syntheses of receptor agonists and antagonists . These compounds are crucial in drug discovery and development, as they can modulate the activity of receptors and have potential therapeutic applications.
Synthesis of 4-Amino-5-Chloro-2-Methoxy-Benzamide Derivatives
This compound is used as a starting reagent in the synthesis of 4-amino-5-chloro-2-methoxy- N - [1- [5- (1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide derivatives . These derivatives have potential applications in medicinal chemistry due to their biological activities.
Mechanism of Action
Target of Action
Ethyl piperidine-4-carboxylate hydrochloride, also known as Piperidine-4-carboxylic acid ethyl ester hydrochloride, is a chemical compound with the molecular formula C8H16ClNO2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been used as a reactant for the synthesis of various compounds, including smn protein modulators, β-aryl and β-amino-substituted aliphatic esters, and nitroethylenediamines . These reactions suggest that the compound may interact with its targets through mechanisms such as rhodium-catalyzed tandem double bond migration/conjugate addition and nucleophilic ring opening .
Pharmacokinetics
Its water solubility, which can impact bioavailability, is mentioned but without specific values . Further pharmacokinetic studies are needed to understand how these properties influence the compound’s bioavailability.
Result of Action
Its role as a reactant in the synthesis of various compounds suggests that it may have indirect effects on cellular processes
Safety and Hazards
properties
IUPAC Name |
ethyl piperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZAKTXWTXRXNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594398 | |
Record name | Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
147636-76-8 | |
Record name | Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary effects of Piperidine-4-carboxylic acid ethyl ester hydrochloride observed in a clinical setting?
A1: Research indicates that Piperidine-4-carboxylic acid ethyl ester hydrochloride exhibits potent analgesic (pain-relieving) and antispasmodic properties. [, , ]. Studies show its effectiveness in managing postoperative pain and restlessness, offering a potential alternative to morphine []. Additionally, its combined atropine-like and sedative effects make it particularly suitable for treating severe colicky pain [].
Q2: Are there any specific patient populations where caution is advised when administering Piperidine-4-carboxylic acid ethyl ester hydrochloride?
A2: Yes, research suggests exercising caution when administering Piperidine-4-carboxylic acid ethyl ester hydrochloride to specific patient groups. For instance, its use in individuals with bronchial asthma has been investigated []. Additionally, caution is recommended for ambulatory and elderly patients due to a higher incidence of dizziness and potential syncope [].
Q3: Beyond its analgesic and antispasmodic effects, have any other noteworthy observations been made regarding the effects of Piperidine-4-carboxylic acid ethyl ester hydrochloride?
A3: While generally considered safe, research has documented potential side effects associated with Piperidine-4-carboxylic acid ethyl ester hydrochloride. These include dizziness, perspiration, and dryness of the mouth []. There are also reports suggesting a possibility for habit formation and, in isolated cases, the potential to induce delirium [].
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